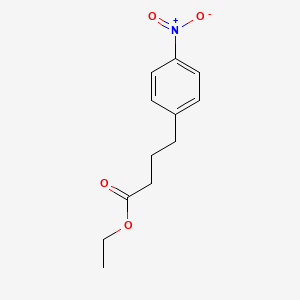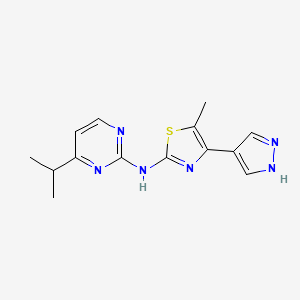
Butyl chloro(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl chloro(oxo)acetate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid and is known for its reactivity due to the presence of both chloro and oxo functional groups. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl chloro(oxo)acetate can be synthesized through several methods. One common method involves the reaction of butyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+ClCH2COCl→C6H9ClO3+HCl
The reaction is typically carried out at low temperatures to control the exothermic nature of the process and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Butyl chloro(oxo)acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to produce butyl alcohol and chloroacetic acid.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Hydrolysis: This reaction is usually performed in the presence of water and an acid or base catalyst.
Esterification: Carboxylic acids and an acid catalyst such as sulfuric acid are used.
Major Products
Nucleophilic substitution: Produces substituted acetates.
Hydrolysis: Produces butyl alcohol and chloroacetic acid.
Esterification: Produces esters of this compound.
Scientific Research Applications
Butyl chloro(oxo)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the production of pesticides and herbicides.
Polymer Chemistry: It is involved in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of butyl chloro(oxo)acetate involves its reactivity with nucleophiles. The chloro group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The oxo group also plays a role in the compound’s reactivity, particularly in esterification reactions.
Comparison with Similar Compounds
Butyl chloro(oxo)acetate can be compared with other similar compounds such as:
Methyl chloro(oxo)acetate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl chloro(oxo)acetate: Similar in structure but with an ethyl group instead of a butyl group.
Propyl chloro(oxo)acetate: Similar in structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the applications it finds in various fields. Its longer carbon chain compared to methyl and ethyl derivatives provides different physical properties and reactivity, making it suitable for specific industrial applications.
Properties
IUPAC Name |
butyl 2-chloro-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIWHUDKRDPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520999 |
Source


|
| Record name | Butyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20963-23-9 |
Source


|
| Record name | Butyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)

![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)

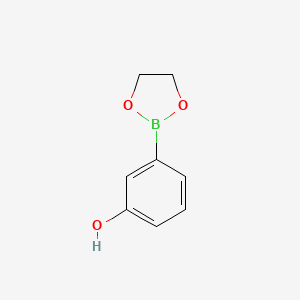
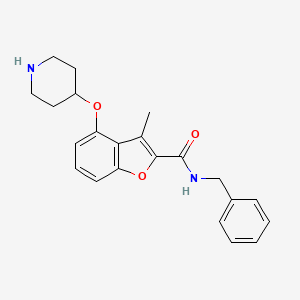


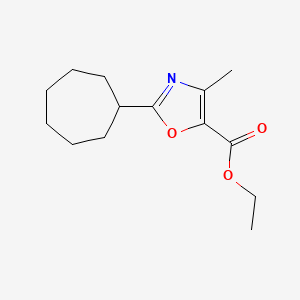
![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)
